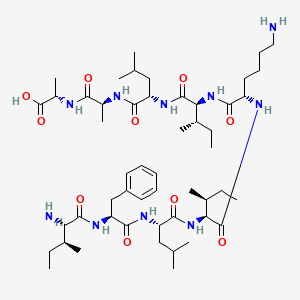
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” is a peptide composed of the amino acids isoleucine, phenylalanine, leucine, lysine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Peptides can undergo substitution reactions, where one amino acid is replaced by another through chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” are used as model compounds in studying peptide synthesis, structure, and function. They help in understanding the principles of peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the role of specific amino acid sequences in biological processes.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery systems. This specific peptide could be explored for its potential in treating diseases or as a biomarker for certain conditions.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.
Mecanismo De Acción
The mechanism of action of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-OH: A similar peptide with one less alanine residue.
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-OH: Another similar peptide with two fewer alanine residues.
Uniqueness
The uniqueness of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” lies in its specific sequence of amino acids, which determines its structure, stability, and function. The presence of multiple isoleucine and alanine residues may confer unique properties in terms of hydrophobicity and structural conformation.
Propiedades
Fórmula molecular |
C51H88N10O10 |
|---|---|
Peso molecular |
1001.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Clave InChI |
YGAXWOZRRZEXOC-HJHCWGAFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



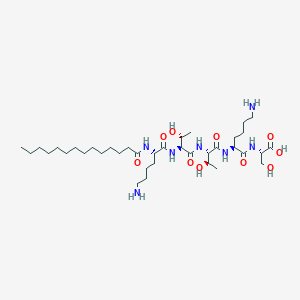


![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
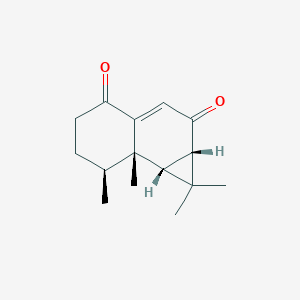

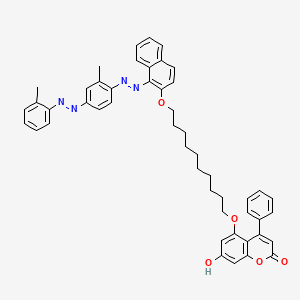
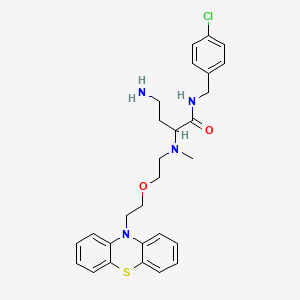
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
